N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is a chemical compound characterized by its unique structure, which includes a methanesulfonamide group and a 1,2-oxazole ring. The molecular formula for this compound is C₅H₈N₂O₃S, and it features an N-methyl group attached to the oxazole moiety. The presence of the oxazole ring contributes to its potential biological activity and interaction with various biological targets. The compound's structure can be visualized as follows:
textO ||C-S-N(CH3) | C | C=N / \ H CH3
This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The biological activity of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide has been explored in various studies. It exhibits potential antibacterial properties and may also interact with specific enzymes, such as carbonic anhydrases. Compounds with similar structures have shown effectiveness against antibiotic-resistant bacteria, suggesting that N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide may possess similar therapeutic potential .
Additionally, the oxazole moiety is known to influence biological interactions, enhancing the compound's ability to bind to target proteins or enzymes.
The synthesis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide can be achieved through several methods:
N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide has potential applications in several fields:
Studies on N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide have indicated that it may interact with various biological targets:
Several compounds share structural similarities with N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-1-(5-{[(2-phenyvinyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide | Structure | Contains an oxadiazole ring |
| N-(4-fluorophenyl)methanesulfonamide | Structure | Simple phenyl substitution |
| N-(2,5-dichlorophenyl)methanesulfonamide | Structure | Dichlorinated phenyl group |
| N-(3-methylphenyl)methanesulfonamide | Structure | Methyl substitution on phenyl |
These compounds highlight the diversity within the methanesulfonamide class and underscore the unique properties of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide due to its specific oxazole incorporation.
The synthesis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide represents a significant challenge in heterocyclic chemistry, requiring the strategic formation of both sulfonamide and oxazole functionalities . This compound combines the structural complexity of a methylated oxazole ring with the pharmacologically important methanesulfonamide moiety, necessitating sophisticated synthetic approaches that can efficiently construct both heterocyclic systems [2].
Traditional sulfonamide formation relies primarily on the nucleophilic substitution reaction between sulfonyl chlorides and primary or secondary amines [3] [4] [5]. For N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide synthesis, methanesulfonyl chloride serves as the key electrophilic partner, reacting with N-methylated oxazole-containing amines under basic conditions [5].
The classical approach employs organic or inorganic bases such as pyridine, triethylamine, or sodium carbonate to neutralize the hydrogen chloride generated during the coupling reaction [4]. Temperature control remains critical, with reactions typically conducted at temperatures ranging from 0°C to 80°C depending on the reactivity of the amine nucleophile [5]. Reaction times vary from 2 to 24 hours, with yields generally falling between 70-95% when optimized conditions are employed [3] [4].
Recent developments in palladium-catalyzed cross-coupling have provided alternative pathways for sulfonamide synthesis [5]. The mild palladium-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides offers advantages in avoiding potentially genotoxic reagents and byproducts that can arise from traditional aniline-methanesulfonyl chloride reactions [5]. These methodologies demonstrate particular utility when applied to heterocyclic systems containing sensitive functional groups.
Table 1: Comparative Analysis of Traditional Sulfonamide Coupling Strategies
| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonyl Chloride Method | Methanesulfonyl chloride + N-methylamine | Base, 0-80°C, 2-24 h | 70-95 | High yields, well-established | Toxic reagents, HCl evolution |
| Palladium-Catalyzed | Aryl halide + Methanesulfonamide | Pd catalyst, 80-120°C | 70-88 | Avoids genotoxic byproducts | Requires precious metal catalyst |
| Electrochemical Method | Thiol + Amine | Electric current, RT, 5 min | 75-90 | Rapid, clean | Specialized equipment needed |
The construction of the 5-methyl-1,2-oxazol-3-yl moiety requires sophisticated cyclization strategies that can accommodate the specific substitution pattern [6] [7] [8]. Modern oxazole synthesis has evolved beyond classical approaches to include more efficient and selective methodologies [9] [10].
The Robinson-Gabriel synthesis remains a cornerstone method for preparing 2,5-disubstituted oxazoles through the cyclization and dehydration of α-acylamino ketones [9] [6]. This method typically employs dehydrating agents such as polyphosphoric acid, phosphorus oxychloride, or sulfuric acid, achieving yields of 50-80% under optimized conditions [6]. The reaction mechanism involves protonation of the acylamino keto moiety followed by cyclization and subsequent dehydration to form the oxazole ring [6].
Contemporary developments have introduced β-enamino ketoester cyclization as a particularly effective route to 1,2-oxazole derivatives [10]. This methodology involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride in ethanol under reflux conditions, providing access to regioisomeric 1,2-oxazole-4-carboxylates with moderate to excellent yields [10]. The process demonstrates remarkable functional group tolerance and can accommodate various N-protected cyclic amino acid derivatives [10].
The van Leusen synthesis offers another valuable approach, utilizing tosylmethyl isocyanide and aldehydes under basic conditions to generate 4,5-disubstituted oxazoles [6]. This method consistently delivers yields in the 70-90% range and provides excellent regioselectivity for the desired substitution pattern [6].
Table 2: Novel Oxazole Ring Formation Methodologies
| Method | Starting Materials | Conditions | Product Type | Yield Range (%) | Selectivity |
|---|---|---|---|---|---|
| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, POCl₃, heat | 2,5-Disubstituted | 50-80 | Good |
| β-Enamino Cyclization | β-Enamino ketoester + NH₂OH·HCl | EtOH, reflux | 1,2-Oxazole derivatives | 70-95 | Excellent |
| van Leusen | Tosylmethyl isocyanide + Aldehyde | Base, heat | 4,5-Disubstituted | 70-90 | Excellent |
| 1,3-Dipolar Cycloaddition | Alkyne + Nitrile oxide | Heat or catalyst | 3,5-Disubstituted | 60-90 | Good |
Microwave-assisted organic synthesis has revolutionized the preparation of sulfonamide derivatives by dramatically reducing reaction times while maintaining or improving yields [11] [12] [13] [14]. The application of microwave irradiation to sulfonamide synthesis enables rapid heating and efficient energy transfer, resulting in enhanced reaction kinetics [14] [15].
Direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation represents a significant advancement [11] [12] [15]. This methodology eliminates the need for sulfonyl chloride intermediates, reducing the overall synthetic complexity and improving functional group compatibility [11] [12]. Reaction times are reduced from hours to minutes, with typical protocols requiring only 3-15 minutes of microwave irradiation at temperatures between 100-150°C [12] [14] [15].
The microwave-assisted approach demonstrates exceptional efficiency in the preparation of N-arylsulfonamides, with yields consistently ranging from 85-97% [14]. The method shows remarkable tolerance for various structural motifs, including both aromatic and aliphatic amines [14]. Primary amines react more rapidly than secondary amines due to their enhanced nucleophilicity, and the formation of bis-sulfonylation products is effectively suppressed under optimized conditions [14].
Optimization studies reveal that microwave power levels between 100-250 watts provide optimal results, with higher power settings failing to improve yields significantly [14] [16]. The use of polar aprotic solvents enhances reaction efficiency, although solvent-free conditions can be employed for certain substrate combinations [14].
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Impact on Reaction Time | Notes |
|---|---|---|---|---|
| Temperature | 100-150°C | High (±20%) | Critical | Above 150°C causes decomposition |
| Microwave Power | 100-250 W | High (±30%) | Significant | Higher power shows diminishing returns |
| Reaction Time | 3-15 minutes | Medium (±10%) | Direct correlation | Optimal time substrate-dependent |
| Catalyst Loading | 5-30 mol% | Medium (±15%) | Minimal | Higher loading unnecessary |
| Solvent System | Polar aprotic preferred | High (±25%) | Moderate | Solvent-free possible for some substrates |
The development of environmentally sustainable methodologies for sulfonamide synthesis has gained significant momentum, driven by the pharmaceutical industry's commitment to reducing environmental impact [17] [18] [19] [20]. Green chemistry approaches focus on minimizing waste generation, eliminating hazardous reagents, and improving atom economy [17] [21].
Deep eutectic solvents represent a breakthrough in sustainable sulfonamide synthesis [17]. The copper-catalyzed multicomponent reaction utilizing triarylbismuthines, sodium metabisulfite, and nitro compounds in deep eutectic solvent media provides an elegant solution to traditional synthetic challenges [17]. This methodology avoids volatile organic compounds entirely while enabling easy separation of bismuth salt byproducts through simple water precipitation [17]. The deep eutectic solvent can be recovered and reused, further enhancing the environmental credentials of this approach [17].
Mechanochemical synthesis using ball mill technology has emerged as a particularly attractive green alternative [18]. The solvent-free mechanochemical approach involves a one-pot-double-step procedure mediated by solid sodium hypochlorite for sulfonamide synthesis [18]. This methodology demonstrates excellent compatibility with both aromatic and aliphatic substrates while completely eliminating solvent waste [18]. Reaction times are reduced to 30-60 minutes, and purification procedures are simplified, avoiding harsh conditions typically required for conventional synthesis [18].
Electrochemical methods provide another dimension to green sulfonamide synthesis [22] [23]. The electrochemical oxidative coupling between thiols and amines enables sulfonamide formation without sacrificial reagents or additional catalysts, using only electricity as the driving force [22]. This transformation can be completed in just 5 minutes with hydrogen gas as the only byproduct at the counter electrode [22]. The method displays broad substrate scope and excellent functional group compatibility under mild reaction conditions [22].
Table 4: Green Chemistry Approaches for Sulfonamide Synthesis
| Approach | Key Features | Environmental Benefits | Yield Range (%) | Limitations |
|---|---|---|---|---|
| Deep Eutectic Solvents | Cu-catalyzed, multicomponent | No volatile organic compounds | 60-85 | Requires specialized solvents |
| Mechanochemical | Ball mill, solvent-free | Zero solvent waste | 80-92 | Equipment-dependent |
| Electrochemical | Electricity-driven | No chemical oxidants | 75-90 | Specialized electrochemical setup |
| Ionic Liquid Support | Homogeneous medium | Easy product separation | 65-85 | Ionic liquid recovery needed |
| Solid Support Catalysis | Heterogeneous catalysis | Catalyst recyclability | 70-88 | Catalyst preparation complexity |
The ionic liquid-supported synthesis methodology offers additional advantages through its homogeneous reaction medium and high loading capacity [24]. The protocol enables easy separation of products and characterization of intermediates while maintaining excellent yields [24]. Recovery and reuse of the ionic liquid support system further enhance the sustainability profile of this approach [24].
Contemporary research has also focused on solid support catalysis using materials such as silica gel, florisil, alumina, and montmorillonite clays [19]. These inexpensive alternative catalysts can be easily separated from reaction media and demonstrate catalytic activity in sulfonamide formation [19]. The combination of solid supports with microwave-assisted methods provides synergistic benefits, reducing reaction times while increasing yields compared to conventional heating methods [19].
The Fourier Transform Infrared spectroscopic analysis of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide reveals distinct vibrational signatures that provide comprehensive structural information about this heterocyclic sulfonamide compound.
The sulfonamide functional group exhibits characteristic vibrational frequencies that serve as diagnostic markers for structural identification. The asymmetric and symmetric stretching vibrations of the sulfur dioxide moiety appear as strong absorption bands in the regions 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively [1]. For methanesulfonamide derivatives specifically, the asymmetric SO₂ stretching mode typically manifests in the range 1360-1310 cm⁻¹, while the symmetric counterpart occurs between 1165-1135 cm⁻¹ [2] [3].
The sulfur-nitrogen stretching vibration represents a critical spectroscopic feature, appearing as a moderately intense band in the range 924-906 cm⁻¹ [1]. This S-N bond serves as a structural bridge between the sulfur-containing moiety and the nitrogen-bearing heterocyclic system, making its vibrational frequency particularly sensitive to electronic and steric effects within the molecule [3].
The N-H stretching vibrations in sulfonamide compounds typically manifest in two distinct regions. Primary sulfonamide groups exhibit asymmetric and symmetric N-H stretching modes at 3390-3323 cm⁻¹ and 3279-3229 cm⁻¹, respectively [1]. However, in N-methyl substituted derivatives like the target compound, the presence of only one N-H bond results in a single characteristic stretching frequency around 3349-3144 cm⁻¹ [3].
The N-H deformation vibrations appear as characteristic bands in the region 1639-1635 cm⁻¹, providing additional confirmation of the sulfonamide functionality [3]. These bending modes are particularly useful for distinguishing between primary and secondary sulfonamide derivatives.
The 1,2-oxazole heterocycle contributes several distinctive vibrational modes to the infrared spectrum. The carbon-nitrogen and carbon-oxygen bonds within the five-membered ring generate stretching vibrations typically observed in the fingerprint region between 1600-1000 cm⁻¹ [4] [5].
Ring breathing modes and skeletal vibrations of the oxazole moiety manifest as medium-intensity bands in the range 1550-1450 cm⁻¹. The aromatic character of the oxazole ring imparts specific vibrational characteristics that differentiate it from saturated heterocycles [6]. The C=N stretching vibration of the oxazole ring typically appears around 1550 cm⁻¹, while C-O stretching modes occur in the lower frequency region around 1200-1000 cm⁻¹ [7].
The methyl substituents present in the compound contribute characteristic vibrational modes. The C-H asymmetric and symmetric stretching vibrations of methyl groups appear in the regions 3060-2984 cm⁻¹ and 2965-2850 cm⁻¹, respectively [8]. The methyl group attached to the nitrogen atom and the methyl substituent on the oxazole ring each contribute to these spectral features.
Methyl deformation vibrations manifest as medium-intensity bands in the range 1461-1350 cm⁻¹, with the exact positions depending on the local chemical environment [8]. The methyl rocking modes typically appear between 1200-800 cm⁻¹, often overlapping with other skeletal vibrations of the molecule.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of different nuclei within N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide.
The ¹H NMR spectrum of the target compound exhibits several characteristic resonance patterns that reflect the diverse chemical environments of the protons. The N-H proton of the sulfonamide group typically appears as a broad singlet in the range 8.07-8.09 ppm, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [9].
The oxazole ring proton manifests as a sharp singlet around 6.0-7.0 ppm, characteristic of aromatic protons in five-membered heterocycles [10]. The chemical shift of this proton is influenced by the electronic effects of both the nitrogen and oxygen heteroatoms within the ring system.
The N-methyl group attached to the sulfonamide nitrogen appears as a sharp singlet around 2.8-3.0 ppm [9]. This chemical shift is typical for N-methyl groups adjacent to electron-withdrawing sulfonyl functionalities. The methylene protons connecting the oxazole ring to the sulfonamide group exhibit characteristic AB coupling patterns, typically appearing as two sets of doublets in the range 4.0-4.5 ppm [11].
The methyl substituent on the oxazole ring generates a sharp singlet around 2.3-2.7 ppm [10]. This chemical shift reflects the aromatic character of the oxazole system and the electronic influence of the adjacent heteroatoms.
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The oxazole ring carbons exhibit characteristic chemical shifts that reflect their unique electronic environments. The carbon bearing the methyl substituent typically appears around 155-160 ppm, while the carbon adjacent to the methylene linker manifests around 130-135 ppm [10].
The methylene carbon connecting the oxazole ring to the sulfonamide group appears in the range 40-50 ppm, characteristic of aliphatic carbons adjacent to both aromatic and sulfonyl functionalities [9]. The N-methyl carbon attached to the sulfonamide nitrogen typically resonates around 30-35 ppm.
The methyl carbon on the oxazole ring exhibits a chemical shift around 12-15 ppm, reflecting its attachment to an aromatic carbon within the heterocyclic system [10]. This upfield position is characteristic of methyl groups attached to electron-rich aromatic carbons.
¹⁵N NMR spectroscopy provides valuable insights into the electronic environment of nitrogen atoms within the molecule. The sulfonamide nitrogen typically exhibits a chemical shift in the range -250 to -300 ppm from external nitromethane [12]. This significant upfield shift reflects the electron-rich nature of the nitrogen atom due to resonance with the adjacent sulfonyl group.
The oxazole ring nitrogen manifests a characteristically different chemical shift around -150 to -200 ppm [13]. This position reflects the aromatic character of the heterocycle and the specific electronic environment created by the adjacent oxygen atom and carbon substituents.
Solvent effects play a crucial role in determining the exact chemical shifts of nitrogen nuclei, with polar solvents generally causing downfield shifts due to hydrogen bonding interactions [12]. The integration of ¹⁵N NMR data with other spectroscopic techniques provides comprehensive structural confirmation of the target compound.
High-resolution mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide.
The molecular ion peak of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide appears at m/z 190.0625 (C₆H₁₀N₂O₃S), providing direct confirmation of the molecular formula [14]. The isotope pattern exhibits characteristic features reflecting the presence of sulfur, with the M+1 peak showing approximately 6.5% relative intensity due to the ³⁴S isotope contribution.
The molecular ion demonstrates moderate stability under electron ionization conditions, with fragmentation occurring through several well-defined pathways that provide structural information about the different functional domains within the molecule [15] [16].
Sulfonamide compounds exhibit characteristic fragmentation patterns that involve cleavage of the S-N bond and subsequent rearrangements. The loss of the sulfonamide moiety (SO₂NHMe, 79 Da) from the molecular ion generates a fragment at m/z 111, corresponding to the methyloxazole portion of the molecule [15].
Alternative fragmentation involves the formation of sulfonyl cation species through loss of the N-methyl group, producing fragments at m/z 175 (M-15). The SO₂⁺ fragment at m/z 64 represents a characteristic diagnostic ion for sulfonamide-containing compounds [16].
The oxazole heterocycle undergoes specific fragmentation patterns involving ring-opening reactions and loss of small neutral molecules. The loss of carbon monoxide (28 Da) from oxazole-containing fragments is a common fragmentation pathway, reflecting the relative weakness of the C-O bond within the five-membered ring [17].
The formation of iminium ions through ring-opening and hydrogen rearrangements produces characteristic fragments that provide information about the substitution pattern on the oxazole ring. The methyl-substituted oxazole portion generates diagnostic fragments at m/z 83 and m/z 55, corresponding to different degrees of ring fragmentation [14].
The methanesulfonamide portion of the molecule contributes characteristic fragmentation patterns. The loss of methane (16 Da) from the molecular ion produces fragments at m/z 174, while the direct loss of the methyl group generates the corresponding demethylated species at m/z 175 [14].
The formation of SO₂NH₂⁺ ions at m/z 66 represents a common fragmentation pathway for N-alkylated sulfonamides. This fragment provides direct evidence for the presence of the sulfonamide functionality and helps distinguish primary from secondary sulfonamide derivatives [16].
X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation state of sulfur atoms within N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide.
The sulfur 2p photoelectron spectrum exhibits characteristic spin-orbit coupling, manifesting as a doublet with 2p₃/₂ and 2p₁/₂ components separated by 1.18 eV [18]. For sulfonamide functionalities, the sulfur 2p₃/₂ binding energy typically appears around 168-169 eV, reflecting the high oxidation state of sulfur in the SO₂ environment [19] [20].
The binding energy of sulfur in sulfonamide compounds is significantly higher than in lower oxidation states, such as sulfides (161-162 eV) or thiols (163-164 eV) [21] [18]. This substantial shift reflects the electron-withdrawing effect of the two oxygen atoms and the nitrogen substituent attached to the sulfur center.
XPS analysis enables precise identification of the sulfur chemical state within the methanesulfonamide functionality. The binding energy of 168-169 eV for the S 2p₃/₂ peak unambiguously confirms the presence of sulfur in the +6 oxidation state, characteristic of sulfonyl compounds [20].
The peak shape and full width at half maximum provide additional information about the chemical homogeneity of the sulfur environment. Sharp, well-defined peaks indicate a single, well-characterized sulfur chemical state, while broader peaks might suggest multiple sulfur environments or chemical inhomogeneity [22].
The electronic environment around the sulfur atom influences the exact binding energy observed in XPS measurements. Electron-donating substituents attached to the sulfonamide nitrogen cause slight shifts to lower binding energies, while electron-withdrawing groups induce shifts toward higher binding energies [23].
The N-methyl substitution in the target compound provides a weak electron-donating effect that slightly reduces the sulfur 2p binding energy compared to primary sulfonamides. This effect, while small (typically 0.2-0.3 eV), can be detected using high-resolution XPS instrumentation [24].
XPS provides quantitative information about the surface composition of the compound, including the relative concentrations of carbon, nitrogen, oxygen, and sulfur atoms. The theoretical atomic ratios for N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide are C:H:N:O:S = 6:10:2:3:1 [25].